Tetrapeptide-21 Acetate is synthesized through chemical processes rather than being derived from natural sources. It is primarily produced in laboratory settings using peptide synthesis techniques that allow for precise control over the sequence and structure of the peptide.
Tetrapeptide-21 Acetate falls under the category of bioactive peptides, specifically designed for cosmetic and pharmaceutical applications. It is classified as a synthetic peptide with a focus on dermatological efficacy.
The synthesis of Tetrapeptide-21 Acetate typically involves solid-phase peptide synthesis (SPPS) or liquid-phase synthesis methods. SPPS allows for the sequential addition of protected amino acids to a resin-bound peptide chain, facilitating the formation of the desired tetrapeptide structure.
The synthesis process can be complex, with yields varying based on the specific conditions and reagents used. For example, one study reported yields of up to 70% for certain tetrapeptides synthesized using optimized methods involving triethylamine and dimethylaminopyridine as catalysts .
Tetrapeptide-21 Acetate consists of a linear arrangement of four amino acids. The specific sequence and modifications (such as acetylation) contribute to its biological activity.
The molecular formula for Tetrapeptide-21 Acetate can be represented as , where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The exact values depend on the specific amino acids used in its composition.
The primary reactions involved in the synthesis of Tetrapeptide-21 Acetate include:
The efficiency of these reactions can be influenced by various factors such as temperature, pH, and the presence of catalysts or solvents. For instance, reactions performed at lower temperatures (around -15 °C) have been shown to improve yields by minimizing side reactions .
Tetrapeptide-21 Acetate exerts its effects through interaction with skin cells, promoting cellular activities such as proliferation and collagen synthesis. It mimics natural signaling peptides that regulate skin repair mechanisms.
Studies indicate that Tetrapeptide-21 Acetate enhances hydration levels in skin models by upregulating aquaporin expression, leading to improved water retention . Additionally, it may stimulate fibroblast activity, contributing to increased collagen production.
Tetrapeptide-21 Acetate appears as a white to off-white powder. It is soluble in water and exhibits stability under various pH conditions typical for cosmetic formulations.
The compound has a specific melting point range that can be determined through differential scanning calorimetry (DSC). Its stability can also be assessed through accelerated aging studies under different temperature and humidity conditions.
Relevant data includes:
Tetrapeptide-21 Acetate is primarily used in cosmetic formulations aimed at anti-aging and skin rejuvenation. Its applications include:
Recent studies have explored its efficacy in both topical applications and potential therapeutic uses in dermatology . The compound's ability to mimic natural peptides makes it a valuable ingredient in formulations designed for sensitive or aging skin.
Tetrapeptide-21 Acetate (Gly-Glu-Lys-Gly acetate; GEKG) functions as a signal peptide that directly targets dermal fibroblasts to stimulate extracellular matrix (ECM) reorganization. Its primary mechanism involves binding to cell surface receptors on fibroblasts, activating downstream signaling cascades that enhance the synthesis of key structural proteins. Research demonstrates that GEKG upregulates collagen I production by 65% and fibronectin synthesis by 40% in human dermal fibroblast cultures compared to untreated controls [1]. The peptide's small molecular weight (389.4 Da) and hydrophilic-lipophilic balance enable efficient penetration through the stratum corneum when formulated in microemulsion systems, reaching target cells in the dermis [1] [7].
Table 1: ECM Components Modulated by Tetrapeptide-21 Acetate
| ECM Component | Regulation Direction | Quantitative Change | Biological Significance |
|---|---|---|---|
| Collagen I | Upregulation | +65% | Improves tensile strength |
| Fibronectin | Upregulation | +40% | Enhances cell adhesion |
| Hyaluronan | Upregulation | +30% | Boosts hydration retention |
| Laminin 5 | Upregulation | +25% | Supports basement membrane |
GEKG exerts significant influence on transforming growth factor-beta (TGF-β) signaling, a master regulator of collagen biosynthesis. The peptide enhances phosphorylation of Smad2/3 transcription factors by 50% in fibroblast studies, facilitating their translocation to the nucleus where they bind promoters of collagen-coding genes [2] [5]. This molecular interaction triggers transcriptional upregulation of procollagen α1(I) chain (COL1A1) mRNA by 1.8-fold, as quantified via qPCR analysis [1]. Unlike direct TGF-β agonists, GEKG modulates this pathway without inducing uncontrolled fibrogenesis or inflammation. Comparative transcriptomics reveal selective activation of fibrillar collagen genes (COL1A1, COL1A2) over non-fibrillar types, promoting organized ECM deposition critical for wrinkle reduction [1] [7].
The peptide directly modulates hyaluronan metabolism through dual transcriptional control:
Table 2: Tetrapeptide-21 Acetate vs. Commercial Peptide Technologies
| Parameter | Tetrapeptide-21 Acetate | Matrixyl® 3000 | Matrixyl® Synthe'6® |
|---|---|---|---|
| Composition | Free tetrapeptide (GEKG) | Pal-GHK + Pal-GQPR | Palmitoyl tripeptide-38 |
| Primary ECM Targets | Collagen I, HA, fibronectin | Collagen IV, laminins | Collagen I/III/IV, HA |
| Transcriptional Focus | COL1A1, HAS2, FN1 | LAMB3, COL4A1 | COL1A1, COL3A1, HAS2 |
| Penetration Enhancer | Microemulsion required | Palmitate moiety | Palmitate moiety |
| Anti-inflammatory Action | Moderate IL-6 reduction | Strong IL-6 inhibition | Not reported |
GEKG differs structurally from palmitoylated peptides like Matrixyl® 3000 (palmitoyl tripeptide-1 + palmitoyl tetrapeptide-7) by lacking lipid modification. While palmitoylation enhances passive diffusion through the stratum corneum, GEKG requires colloidal carriers (e.g., water-in-oil microemulsions) for optimal delivery [1] [9]. Functionally, Matrixyl® 3000 emphasizes immunomodulation (IL-6 suppression) and basement membrane proteins (laminin-5, collagen IV), whereas GEKG preferentially upregulates dermal structural components (collagen I, fibronectin) [3] [10]. Matrixyl® Synthe'6® demonstrates broader transcriptional coverage but lacks GEKG's specific fibronectin-enhancing effects [8] [10]. All three peptides converge on TGF-β activation but diverge in downstream ECM targets.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2